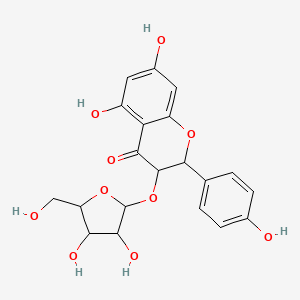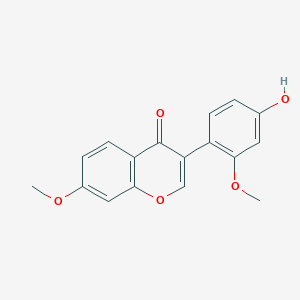
Guanidinium sulphate
描述
Guanidinium sulphate is a chemical compound with the molecular formula C(NH₂)₃₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Guanidinium sulphate can be synthesized through several methods. One common laboratory method involves the reaction of guanidine with sulphuric acid. The reaction is typically carried out in an aqueous solution, where guanidine is dissolved in water and then sulphuric acid is added slowly with constant stirring. The reaction is exothermic and should be performed under controlled conditions to avoid overheating.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting urea with sulphur trioxide and ammonia. This method involves the following steps:
- Urea is reacted with sulphur trioxide to form ammonium sulphate and isocyanic acid.
- The isocyanic acid is then reacted with ammonia to form guanidine.
- Finally, guanidine is reacted with sulphuric acid to produce this compound.
This method is efficient and yields a high purity product suitable for various applications .
化学反应分析
Types of Reactions: Guanidinium sulphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to form guanidine and other reduced forms.
Substitution: this compound can participate in substitution reactions where the guanidinium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine derivatives, while reduction may produce simpler amines .
科学研究应用
Guanidinium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: this compound is employed in protein denaturation studies and as a chaotropic agent to disrupt hydrogen bonding in proteins and nucleic acids.
Industry: this compound is used in the production of plastics, explosives, and other industrial chemicals
作用机制
The mechanism of action of guanidinium sulphate involves its ability to disrupt hydrogen bonding and stabilize certain chemical structures. In biological systems, it enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studies related to muscle function and nerve transmission .
相似化合物的比较
Guanidine hydrochloride: Similar in structure but used primarily as a protein denaturant.
Ammonium sulphate: Used as a fertilizer and in protein purification.
Urea: Commonly used in fertilizers and as a starting material for guanidine synthesis.
Uniqueness: Guanidinium sulphate is unique due to its strong chaotropic properties, making it highly effective in disrupting hydrogen bonds in proteins and nucleic acids. This property is particularly valuable in biochemical and molecular biology research .
属性
IUPAC Name |
diaminomethylideneazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKTBUPMOOXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-68-5 | |
| Record name | Guanidinium sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)
